One reported application of Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate lies in its potential as a Lewis acid catalyst. Lewis acids are electron-pair acceptors, and this compound's structure allows it to accept electron pairs from other molecules, potentially influencing their reactivity. However, research in this area is limited, and further studies are needed to fully understand its effectiveness and potential applications in various catalytic processes [].
Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate can be used as a precursor for the synthesis of ionic liquids. Ionic liquids are salts in liquid form with unique properties, including high thermal stability and conductivity. By reacting this compound with specific counterions, researchers can potentially generate new ionic liquids with tailored properties for various applications, such as electrolytes in batteries or solvents for challenging chemical reactions [].
Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate is a chemical compound with the molecular formula C24H19F6S2Sb and a molecular weight of 607.29 g/mol. It is categorized as a sulfonium salt, characterized by the presence of a sulfonium ion (a positively charged sulfur atom bonded to three carbon atoms) and hexafluoroantimonate anion. This compound appears as a solid at room temperature and is known for its utility in various applications, particularly in photoinitiation processes in polymer chemistry .
Several synthesis methods have been reported for diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate:
Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate has several key applications:
Interaction studies involving diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate primarily focus on its reactivity with various monomers and polymers during photopolymerization. The compound's ability to generate free radicals upon UV exposure facilitates interactions with acrylates and methacrylates, leading to effective polymerization. Further research is needed to elucidate its interactions with biological systems, particularly regarding potential cytotoxicity and environmental impact .
Several compounds exhibit structural or functional similarities to diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate. Here are some notable examples:
Diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate stands out due to its specific structural features that enhance its efficacy as a photoinitiator compared to other similar compounds.
The development of sulfonium salt photochemistry represents a pivotal advancement in photoinitiated polymerization technology. Early investigations into the photosensitive properties of sulfonium compounds began in the 1970s, with seminal reports by Kellogg and colleagues in 1978 discussing the reduction of sulfonium salts and their photochemical behavior. These initial studies established the foundation for understanding how light exposure affects the chemical bonds in triarylsulfonium structures, particularly the carbon-sulfur bonds that undergo cleavage during photolysis.
Throughout the 1980s, Crivello and Lee made landmark contributions by discovering several new classes of triarylsulfonium salts with enhanced efficiency as photoinitiators of cationic polymerization. Their research revealed that modifications to the traditional triphenylsulfonium structure, particularly through the introduction of thioether linkages, could significantly improve photosensitivity and polymerization efficiency. This work transformed the understanding of structure-activity relationships in photoacid generators and led to the development of commercial photoinitiators that remain industry standards today.
By the 1990s, detailed mechanistic studies of triarylsulfonium salt photochemistry had established their mode of action, revealing the complex radical and ionic intermediates involved in acid generation. The subsequent decades witnessed continuous refinement of these compounds, with particular focus on enhancing quantum efficiency, extending spectral response, and improving compatibility with various resin systems. The evolution of sulfonium-based photoacid generators exemplifies how fundamental photochemical research can drive technological innovation across multiple industries.
The counter anion in photoacid generators profoundly influences both stability and reactivity, with hexafluoroantimonate (SbF₆⁻) emerging as particularly advantageous for high-performance applications. Research has established a clear hierarchy of reactivity among common counter anions used in photoacid generators: SbF₆⁻ > AsF₆⁻ > PF₆⁻ ≫ BF₄⁻. This sequence correlates directly with the nucleophilicity of these anions, with hexafluoroantimonate exhibiting the lowest nucleophilicity and consequently the highest efficiency in acid generation processes.
The low nucleophilicity of SbF₆⁻ provides several critical advantages. First, it minimizes undesirable side reactions during storage, enhancing the shelf life of formulations containing these photoacid generators. Second, following photolysis, the weak nucleophilicity prevents recombination with the carbocation intermediates formed during polymerization, allowing the acid-catalyzed reaction to proceed efficiently. Third, the acid generated upon photolysis (HSbF₆) possesses exceptional strength, enabling the initiation of polymerization in even relatively unreactive monomers.
From a practical perspective, the hexafluoroantimonate anion contributes significantly to the thermal stability of the sulfonium salt, allowing formulations to withstand elevated temperatures during processing without premature decomposition. Additionally, the SbF₆⁻ anion confers excellent solubility characteristics in a range of organic solvents and monomer systems, facilitating incorporation into diverse formulations for coatings, adhesives, and photolithographic applications. Despite environmental concerns related to antimony compounds, the performance advantages of hexafluoroantimonate continue to make it the preferred counter anion for many high-performance photoacid generator applications.
Aryne intermediates have emerged as pivotal reagents for constructing triarylsulfonium frameworks. The reaction typically involves a three-component system comprising a diaryl sulfoxide, an aryne precursor, and a nucleophilic arylating agent. For example, diaryl sulfoxides react with in situ-generated arynes under mild conditions (25°C) to yield triarylsulfonium salts via a proposed [2+2] cycloaddition followed by O-arylation and protonation [1] . This method exhibits broad substrate tolerance, accommodating electron-donating and electron-withdrawing substituents on the aryl rings.
Regioselectivity is governed by the electronic nature of the aryne and sulfoxide components. Electron-deficient arynes preferentially undergo insertion into the sulfur-oxygen bond of sulfoxides, while steric effects influence the orientation of the incoming aryl group [1] [9]. For instance, the use of ortho-silylaryl triflates as aryne precursors ensures controlled generation of reactive intermediates, minimizing side reactions such as dimerization [12].
Key parameters for optimizing yield and selectivity include:
The hexafluoroantimonate counterion is introduced via anion metathesis, replacing initial counterions such as triflate or hexafluorophosphate. This process involves treating the triarylsulfonium salt with a hexafluoroantimonate source, typically potassium hexafluoroantimonate (KSbF₆), in a polar aprotic solvent like acetonitrile or propylene carbonate [4] [5].
The reaction proceeds through a double-displacement mechanism:
Table 1: Anion Exchange Efficiency in Different Solvents
Solvent | Temperature (°C) | Yield (%) |
---|---|---|
Acetonitrile | 25 | 92 |
Propylene Carbonate | 25 | 88 |
Dichloromethane | 0 | 78 |
Post-exchange purification involves precipitation from diethyl ether or hexane, followed by vacuum drying to remove residual solvents [5].
Triarylsulfonium hexafluoroantimonate salts are hygroscopic and light-sensitive, necessitating stabilization through solvent formulation. Propylene carbonate (50 wt. %) is widely employed due to its high dielectric constant (ε = 64.4), which stabilizes the ionic species and prevents aggregation [4] [5].
Critical formulation considerations:
The photolytic decomposition of diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate under ultraviolet irradiation proceeds through several distinct pathways, with cationic cleavage representing one of the primary decomposition mechanisms [1] [2]. Direct photolysis of this sulfonium salt at wavelengths between 190-365 nanometers results in the formation of phenyl cations as intermediate species, which subsequently undergo various transformations to yield stable products [3] [4].
The cationic cleavage process initiates when the sulfonium compound absorbs ultraviolet radiation, promoting it to excited singlet states [2] [5]. The absorption maximum occurs at approximately 313 nanometers for phenylthio-substituted sulfonium salts, representing a significant red-shift compared to triphenylsulfonium salts which absorb at 227 nanometers [6]. This bathochromic shift is attributed to the electron-donating properties of the phenylthio substituent, which extends the conjugation system and stabilizes the excited state.
Upon excitation to the first excited singlet state (S₁), the molecule undergoes rapid internal conversion and intersystem crossing processes with characteristic lifetimes of 10-100 picoseconds [7]. The excited state dynamics reveal that cationic cleavage proceeds predominantly through heterolytic bond dissociation, where the carbon-sulfur bond breaks asymmetrically, resulting in the formation of a phenyl cation and a diphenyl sulfide neutral fragment [8] [9].
Experimental evidence from nanosecond laser flash photolysis studies demonstrates that the phenyl cation intermediates exhibit characteristic absorption bands centered at 465 nanometers [10]. These cationic species are highly reactive and undergo rapid reactions with solvent molecules, impurities, or other nucleophilic species present in the reaction medium [11]. The lifetime of these phenyl cations is typically in the range of 20-100 nanoseconds, depending on the reaction conditions and the availability of nucleophilic quenchers [12] [2].
The quantum efficiency of cationic cleavage varies significantly with experimental conditions, ranging from 0.1 to 0.46 for direct photolysis [1] [5]. Higher quantum yields are observed under conditions that favor in-cage reactions, where the initially formed ion pair recombines before complete separation [11]. Temperature plays a crucial role in determining the efficiency of cationic cleavage, with higher temperatures generally favoring escape products over cage recombination [2].
The mechanism of cationic cleavage involves initial photoexcitation followed by rapid rearrangement of the electronic structure. Theoretical calculations suggest that the heterolytic cleavage occurs preferentially from the singlet excited state, with the positive charge localizing on the carbon atom of the departing phenyl group [8] [13]. This charge localization is facilitated by the electron-withdrawing nature of the sulfonium center and the stabilizing influence of the aromatic system.
Solvent effects significantly influence the cationic cleavage dynamics. In polar aprotic solvents such as acetonitrile and dimethyl sulfoxide, the solvation of the phenyl cation intermediate enhances the heterolytic cleavage pathway [10]. Conversely, in less polar solvents, competing homolytic pathways become more prominent, reducing the efficiency of cationic cleavage [11].
The presence of nucleophilic additives can dramatically alter the product distribution from cationic cleavage. Electron-rich aromatic compounds, amines, and other nucleophiles readily react with the photogenerated phenyl cations, leading to substitution products [14]. This reactivity has been exploited in various synthetic applications where controlled cationic chemistry is desired.
The photochemistry of diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate involves complex electron transfer processes that occur in both intramolecular and intermolecular contexts during excited state interactions [15] [14]. These electron transfer mechanisms represent a fundamental aspect of the photolytic decomposition pathways and significantly influence the overall reaction outcomes.
Upon photoexcitation, the sulfonium salt can participate in single electron transfer (SET) processes with various electron donors and acceptors present in the reaction system [16]. The excited state of the sulfonium compound exhibits enhanced oxidizing properties compared to the ground state, with reduction potentials ranging from -2.1 to -2.5 volts versus the standard calomel electrode [14]. This increased electron affinity makes the excited sulfonium species capable of oxidizing a wide range of organic substrates.
Intermolecular electron transfer processes occur when the photoexcited sulfonium salt encounters suitable electron donors such as aromatic hydrocarbons, amines, or other electron-rich molecules [11] [10]. The rate constants for these bimolecular electron transfer reactions range from 0.58 to 1.6 × 10¹⁰ M⁻¹s⁻¹, approaching the diffusion-controlled limit in many cases [17] [18]. The efficiency of electron transfer depends on the driving force of the reaction, which is determined by the difference in reduction potentials between the excited sulfonium species and the electron donor.
Photo-induced electron transfer from aromatic sensitizers to sulfonium salts represents another important pathway. When the sulfonium compound is irradiated in the presence of sensitizers such as anthracene, perylene, or naphthalene derivatives, the excited sensitizer transfers an electron to the sulfonium salt, generating the corresponding radical cation and sulfonium radical [10]. This process occurs through a mechanism involving formation of an encounter complex followed by electron transfer within the complex.
The sulfonium radical formed through electron transfer processes undergoes rapid fragmentation to yield phenyl radicals and diphenyl sulfide [11] [10]. The rate of this fragmentation is estimated to be on the order of 10⁸ to 10¹⁰ s⁻¹, making it competitive with other deactivation pathways [7]. The phenyl radicals generated through this mechanism can participate in various secondary reactions, including hydrogen abstraction, radical coupling, and addition to unsaturated substrates.
Intramolecular electron transfer processes within the excited sulfonium molecule play a crucial role in determining the primary photochemical pathways [19]. Transient absorption spectroscopy reveals that charge transfer states are formed within 0.1-10 picoseconds following photoexcitation [7]. These charge transfer states involve partial transfer of electron density from the phenylthio substituent to the sulfonium center, creating a polarized excited state that is predisposed to undergo specific bond cleavage reactions.
The nature of the counter anion significantly influences electron transfer processes. Hexafluoroantimonate anions are particularly effective at stabilizing the positive charge developed during electron transfer, thereby facilitating the formation of radical ion pairs [20] [21]. The stability of these ion pairs affects the subsequent reaction pathways and the overall quantum efficiency of the photochemical processes.
Temperature effects on electron transfer processes are governed by Marcus theory, which predicts that the rate constants will exhibit a characteristic temperature dependence based on the reorganization energy and driving force [22]. Experimental studies confirm that electron transfer rates generally increase with temperature, although the magnitude of this effect depends on whether the reaction is in the normal or inverted Marcus region.
The role of solvent in mediating electron transfer cannot be overstated. Polar solvents facilitate charge separation and stabilize radical ion intermediates, thereby promoting electron transfer pathways [10]. The dielectric constant and solvation properties of the medium directly influence the energetics of charge-separated states and the kinetics of electron transfer processes [23].
The photolytic decomposition of diphenyl(4-(phenylthio)phenyl)sulfonium hexafluoroantimonate can proceed through either homolytic or heterolytic bond dissociation mechanisms, with the preferred pathway depending on the excited state multiplicity, molecular structure, and environmental conditions [8] [9] [24]. Understanding the factors that govern this mechanistic dichotomy is essential for predicting and controlling the photochemical reactivity of sulfonium compounds.
Quantum chemical calculations using localized active space self-consistent field (LASSCF) methods provide detailed insights into the preferred bond dissociation mechanisms for different sulfonium structures [8] [9]. For triphenylsulfonium and diphenylsulfonium cations, homolytic cleavage is energetically favored, with bond dissociation energies of 3.5-4.0 eV and 3.2-3.7 eV, respectively [25]. In contrast, monophenylsulfonium systems preferentially undergo heterolytic cleavage with dissociation energies of 3.8-4.2 eV [25].
The phenylthio-substituted sulfonium salt examined in this study exhibits characteristics intermediate between purely homolytic and heterolytic mechanisms, with bond dissociation energies in the range of 3.4-3.9 eV [25]. The presence of the phenylthio substituent introduces additional electronic effects that can stabilize both radical and ionic intermediates, leading to mixed pathway behavior under different conditions.
Experimental evidence for homolytic bond dissociation comes from electron paramagnetic resonance (EPR) spectroscopy and radical trapping studies [3] [11]. Direct detection of phenyl radicals and diphenylsulfur radicals confirms that homolytic cleavage occurs to a significant extent, particularly under conditions that favor triplet state chemistry [10]. The quantum yields for radical formation range from 0.1 to 0.3, depending on the excitation wavelength and reaction medium [1].
Heterolytic bond dissociation is evidenced by the formation of phenyl cations and their characteristic reaction products [11] [13]. Ion cyclotron resonance mass spectrometry and chemical trapping experiments confirm the generation of cationic intermediates with lifetimes sufficient for bimolecular reactions [2]. The efficiency of heterolytic cleavage is enhanced in polar solvents that can stabilize charge-separated intermediates [10].
The electronic state from which bond dissociation occurs plays a critical role in determining the mechanism. Theoretical calculations indicate that heterolytic cleavage is favored from excited singlet states, where the electronic configuration promotes charge separation [13]. Conversely, homolytic cleavage is more likely from triplet states, where the unpaired electrons favor radical formation [8] [11].
Temperature effects on the homolytic vs. heterolytic competition are complex and depend on the relative activation energies for the two pathways [25]. Generally, higher temperatures favor homolytic cleavage due to the increased thermal energy available to overcome barriers to radical formation [2]. However, the temperature dependence also reflects changes in the relative populations of different excited states and the rates of competing deactivation processes.
Substituent effects provide another important means of controlling the bond dissociation mechanism. Electron-donating groups on the aromatic rings favor heterolytic cleavage by stabilizing cationic intermediates [6]. Conversely, electron-withdrawing substituents promote homolytic pathways by destabilizing cationic species and making radical formation more favorable [26].
The choice of counter anion significantly influences the homolytic vs. heterolytic selectivity [20] [21]. Weakly coordinating anions such as hexafluoroantimonate promote heterolytic cleavage by providing effective charge stabilization without strong ion pairing [27]. More strongly coordinating anions can inhibit heterolytic pathways by reducing the effective charge separation in the ion pair [21].
Solvent effects on the mechanistic competition are pronounced and follow predictable trends based on polarity and coordinating ability [10]. Polar aprotic solvents such as acetonitrile and dimethyl sulfoxide favor heterolytic cleavage through stabilization of charge-separated intermediates [11]. Nonpolar solvents promote homolytic pathways by reducing the stability advantage of ionic intermediates relative to radical species [10].
The kinetic competition between homolytic and heterolytic pathways can be quantified through time-resolved spectroscopic studies [7] [10]. Femtosecond and picosecond transient absorption measurements reveal that the initial bond cleavage events occur on timescales of 1-100 picoseconds, with the mechanism determined by the electronic state dynamics in this critical time window [19].
Irritant;Environmental Hazard